N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide
Description
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide is a complex organic compound featuring a unique structure that combines a thiazole ring, a diazepane ring, and a phenyl group
Properties
IUPAC Name |
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19-14-17(15-8-4-3-5-9-15)25(13-12-22-19)21(27)24-20-23-16-10-6-1-2-7-11-18(16)28-20/h3-5,8-9,17H,1-2,6-7,10-14H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDNFBMBFOATQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)NC(=O)N3CCNC(=O)CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a cyclooctane derivative, the thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen sources under acidic conditions.
Diazepane Ring Formation: The diazepane ring is synthesized separately through a series of amination and cyclization reactions.
Coupling Reaction: The thiazole and diazepane intermediates are then coupled using a suitable coupling agent such as carbodiimide in the presence of a base.
Final Functionalization: The phenyl group is introduced through a Friedel-Crafts acylation reaction, followed by purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and safety.
Purification Techniques: Utilizing advanced purification methods like chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ketone to alcohol.
Substitution: Introduction of various functional groups at the thiazole ring.
Scientific Research Applications
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Chemical Biology: Studying its role in biochemical pathways and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-1,4-diazepane-1-carboxamide: Lacks the phenyl group, resulting in different chemical properties and applications.
N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-methyl-1,4-diazepane-1-carboxamide: Contains a methyl group instead of a phenyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the phenyl group in N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
